molecular formula C6H9ClN4 B12961430 2-Pyridinecarboximidic acid, hydrazide, hydrochloride

2-Pyridinecarboximidic acid, hydrazide, hydrochloride

Katalognummer: B12961430
Molekulargewicht: 172.61 g/mol
InChI-Schlüssel: KWXBSEZMWQYSBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridinecarboximidic acid, hydrazide, hydrochloride is a chemical compound with the molecular formula C6H8N4·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboximidic acid, hydrazide, hydrochloride typically involves the reaction of 2-pyridinecarboxylic acid with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified and converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridinecarboximidic acid, hydrazide, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted pyridine compounds .

Wissenschaftliche Forschungsanwendungen

2-Pyridinecarboximidic acid, hydrazide, hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Pyridinecarboximidic acid, hydrazide, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoniazid: A well-known antimicrobial agent used in the treatment of tuberculosis.

    Nicotinic acid hydrazide: Another derivative of pyridine with similar chemical properties.

Uniqueness

2-Pyridinecarboximidic acid, hydrazide, hydrochloride is unique due to its specific structure and reactivity. It offers distinct advantages in terms of stability and versatility in chemical reactions compared to other similar compounds .

Eigenschaften

Molekularformel

C6H9ClN4

Molekulargewicht

172.61 g/mol

IUPAC-Name

N'-aminopyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H8N4.ClH/c7-6(10-8)5-3-1-2-4-9-5;/h1-4H,8H2,(H2,7,10);1H

InChI-Schlüssel

KWXBSEZMWQYSBS-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=NC(=C1)/C(=N/N)/N.Cl

Kanonische SMILES

C1=CC=NC(=C1)C(=NN)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.